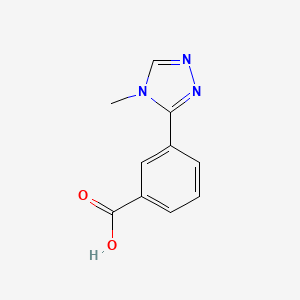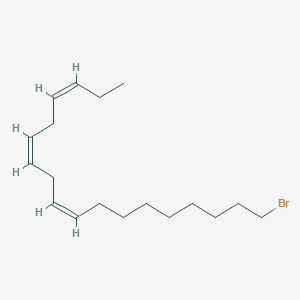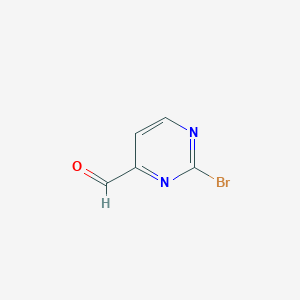
9-(2',3',5'-Tri-O-benzoyl-2'-C-methyl-b-D-ribofuranosyl)6-methylpurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine is a modified nucleoside with significant biological and chemical properties. This compound is known for its antiviral and anticancer activities, making it a valuable subject in scientific research. Its unique structure allows it to interact with various biological pathways, providing insights into its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine typically involves the following steps:
Protection of Ribose: The ribose sugar is protected by benzoylation to form 2’,3’,5’-Tri-O-benzoyl-D-ribofuranose.
Methylation: The 2’-position of the ribose is methylated to introduce the 2’-C-methyl group.
Glycosylation: The protected and methylated ribose is then coupled with 6-methylpurine under acidic conditions to form the nucleoside.
Deprotection: The final step involves the removal of benzoyl protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Key considerations include the use of high-purity reagents, controlled reaction conditions, and efficient purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, affecting its biological activity.
Substitution: Nucleophilic substitution reactions can modify the purine base or the ribose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with distinct biological properties. For example, oxidation can yield oxo derivatives with altered antiviral activity, while substitution can introduce new functional groups enhancing its therapeutic potential.
Scientific Research Applications
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis, as well as its interactions with enzymes.
Medicine: Investigated for its antiviral and anticancer properties, particularly in targeting viral replication and cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA and RNA synthesis. It targets viral reverse transcriptase and ribonucleotide reductase, enzymes crucial for viral replication and DNA synthesis, respectively. By inhibiting these enzymes, the compound prevents the proliferation of viruses and cancer cells. Additionally, it induces apoptosis in cancer cells, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 9-(2’,3’,5’-Tri-O-acetyl-2’-C-methyl-b-D-ribofuranosyl)purine
- 9-(2’,3’,5’-Tri-O-benzoyl-b-D-ribofuranosyl)purine
- 6-Methylpurine riboside
Uniqueness
Compared to similar compounds, 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine stands out due to its unique 2’-C-methyl modification, which enhances its stability and biological activity. This modification allows for more effective inhibition of viral replication and cancer cell proliferation, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C33H28N4O7 |
|---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
[3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C33H28N4O7/c1-21-26-28(35-19-34-21)37(20-36-26)32-33(2,44-31(40)24-16-10-5-11-17-24)27(43-30(39)23-14-8-4-9-15-23)25(42-32)18-41-29(38)22-12-6-3-7-13-22/h3-17,19-20,25,27,32H,18H2,1-2H3 |
InChI Key |
WVYMZTDRHINGHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)(C)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Chlorophenyl)-6,7,8,9-tetrahydro-5H-thiazolo[3,2-a]azepin-4-ium bromide](/img/structure/B12101124.png)
![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12101126.png)



![3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12101146.png)
![1-Methyl-1,7-diazaspiro[4.5]decane](/img/structure/B12101147.png)

![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)
![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)


